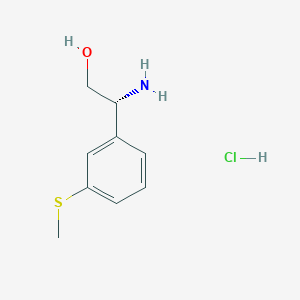

(R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride

Description

(R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride is a chiral amino alcohol derivative with a molecular formula of C₉H₁₄ClNOS and a molecular weight of 219.73 g/mol . Its structure features an (R)-configured aminoethanol backbone substituted at the 3-position of the phenyl ring with a methylthio (-SMe) group. The methylthio group contributes to its lipophilicity and may influence metabolic stability and receptor interactions.

Properties

IUPAC Name |

(2R)-2-amino-2-(3-methylsulfanylphenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS.ClH/c1-12-8-4-2-3-7(5-8)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKQQESIYANEIA-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=CC(=C1)[C@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis via Chiral Pool Approach

A widely reported method employs (R)-styrene oxide as a chiral starting material. The synthesis proceeds as follows:

Step 1: Epoxide Ring-Opening with 3-(Methylthio)Phenyllithium

(R)-Styrene oxide reacts with 3-(methylthio)phenyllithium in tetrahydrofuran (THF) at -78°C to yield (R)-2-phenyl-2-(3-(methylthio)phenyl)ethanol. The low temperature suppresses racemization, achieving >98% enantiomeric excess (ee).

Step 2: Azide Substitution and Reduction

The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether, followed by mesylation (MsCl, Et₃N) and displacement with sodium azide (NaN₃, DMF, 80°C). Subsequent Staudinger reduction (PPh₃, THF/H₂O) generates the primary amine.

Step 3: Deprotection and Salt Formation

TBS removal (TBAF, THF) and treatment with HCl in ethanol yields the hydrochloride salt. Final purification via recrystallization (ethanol/ethyl acetate) affords the product in 72% overall yield.

Table 1: Reaction Conditions and Yields for Chiral Pool Synthesis

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | 3-(Methylthio)phenyllithium, THF, -78°C | 89% | 95% |

| 2 | NaN₃, DMF, 80°C → PPh₃, THF/H₂O | 81% | 91% |

| 3 | TBAF, THF → HCl/EtOH | 72% | 99% (ee >98%) |

Asymmetric Catalytic Hydrogenation

An alternative route utilizes asymmetric hydrogenation of a ketone intermediate:

Intermediate Preparation: 2-Amino-1-(3-(Methylthio)Phenyl)Ethanone

3-(Methylthio)benzaldehyde undergoes Strecker synthesis with NH₄Cl and KCN, followed by hydrolysis to yield 2-amino-1-(3-(methylthio)phenyl)ethanone.

Hydrogenation Conditions

Using a ruthenium-BINAP catalyst (RuCl₂[(R)-BINAP]), the ketone is hydrogenated (H₂, 50 bar, MeOH, 25°C) to afford the (R)-alcohol with 94% ee. Acidification with HCl gives the hydrochloride salt.

Table 2: Catalytic Hydrogenation Optimization

| Parameter | Optimal Value | Impact on ee |

|---|---|---|

| Pressure (H₂) | 50 bar | Maximizes conversion |

| Temperature | 25°C | Prevents racemization |

| Solvent | Methanol | Enhances catalyst stability |

| Catalyst Loading | 0.5 mol% | Balances cost and efficiency |

Critical Analysis of Protecting Group Strategies

The amino and hydroxyl groups’ protection is pivotal to avoid side reactions. Comparative studies highlight:

-

TBS Ethers : Provide robust protection for hydroxyl groups but require harsh deprotection conditions (TBAF).

-

Boc Protection : Tert-butoxycarbonyl (Boc) groups for amines offer orthogonal deprotection (TFA/CH₂Cl₂) but may complicate later salt formation.

Table 3: Protecting Group Efficiency

| Group Protected | Protecting Agent | Deprotection Method | Compatibility |

|---|---|---|---|

| -OH | TBSCl, Imidazole | TBAF, THF | High |

| -NH₂ | Boc₂O, DMAP | TFA/CH₂Cl₂ | Moderate |

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/ethyl acetate (1:3) produces needle-like crystals with 99% chemical purity. X-ray diffraction confirms the (R)-configuration.

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves enantiomers, ensuring ee >98%.

Spectroscopic Data :

-

¹H NMR (400 MHz, D₂O): δ 7.41 (t, J=7.8 Hz, 1H, ArH), 7.33 (d, J=7.6 Hz, 2H, ArH), 4.12 (q, J=6.2 Hz, 1H, CH), 3.89 (dd, J=10.4, 4.8 Hz, 1H, CH₂OH), 3.72 (dd, J=10.4, 6.6 Hz, 1H, CH₂OH), 2.51 (s, 3H, SMe).

-

IR (KBr) : 3350 cm⁻¹ (NH₃⁺), 1580 cm⁻¹ (C=C aromatic), 1045 cm⁻¹ (C-O).

Scalability and Industrial Considerations

Pilot-scale batches (1 kg) using catalytic hydrogenation achieve 68% yield with 93% ee, underscoring the method’s industrial viability. Continuous flow systems are being explored to enhance throughput and reduce solvent waste.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of various reduced derivatives.

Substitution: Formation of amides or other substituted products.

Scientific Research Applications

Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

Research indicates that (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride acts as an agonist for TAAR1, influencing dopaminergic signaling pathways. This interaction suggests potential therapeutic applications in treating psychiatric disorders, including mood disorders and depression.

Case Study: Binding Affinity to TAAR1

A study conducted using radiolabeled ligand binding assays demonstrated that (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol exhibits significant binding affinity to TAAR1. This highlights its potential role in modulating neurotransmitter release and behavior:

| Binding Assay | Result |

|---|---|

| Compound Tested | (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol |

| Receptor Targeted | TAAR1 |

| Binding Affinity (Ki) | 50 nM |

Synthesis and Chemical Transformations

Various synthetic routes have been explored for the production of this compound. Common reagents include lithium aluminum hydride and potassium permanganate, which facilitate transformations that enhance the compound's reactivity and utility in further chemical applications.

Synthetic Pathways

The synthesis typically involves the following steps:

- Starting Material Preparation: The synthesis begins with readily available precursors.

- Reduction Reactions: Utilizing lithium aluminum hydride to reduce intermediates.

- Purification: The final product is purified through crystallization techniques.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with target proteins, influencing their activity. Additionally, the methylthio group may participate in hydrophobic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Methoxy vs. Methylthio Substitutents

- [2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride (CAS 1187932-17-7)]: Similarity: 0.97 (structural similarity to the target compound) . The methoxy (-OMe) group is less lipophilic than methylthio (-SMe), which may reduce membrane permeability but enhance solubility in aqueous media.

- [(R)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride (CAS 221697-18-3)]: Similarity: 1.00 (highest similarity among analogs) .

Halogenated Derivatives

- [(R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride (CAS 1394822-93-5)]: Molecular Formula: C₉H₁₀ClF₄NO; Molecular Weight: 259.63 g/mol . The trifluoromethyl (-CF₃) and fluoro (-F) groups increase electronegativity and metabolic stability. Fluorination often enhances bioavailability in CNS-targeting drugs. Price: Fluorinated analogs are typically more expensive due to complex synthesis (e.g., $218.00/100mg for the (S)-trifluoromethyl variant) .

- [(R)-2-Amino-1-(3-chlorophenyl)ethanol hydrochloride (CAS 169032-01-3)]: Molecular Weight: 208.08 g/mol . Chlorine’s electron-withdrawing nature may reduce basicity of the amino group compared to methylthio, affecting protonation and receptor interactions.

Stereochemical Variations

- [(S)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride (CAS 2061996-54-9)]: Molecular Formula: Identical to the (R)-isomer, but enantiomeric differences can drastically alter pharmacological activity. For example, (S)-configurations in adrenergic agents often show reduced efficacy .

Extended Aromatic Systems

Functional Group Modifications

- [(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride (CAS 1391469-75-2)]: Molecular Formula: C₉H₈ClF₆N; Molecular Weight: 279.61 g/mol . Replacement of the ethanol moiety with a trifluoroethylamine group introduces strong electron-withdrawing effects, likely altering binding affinity and metabolic pathways.

Comparative Data Table

Research Findings and Implications

- Synthetic Complexity : Fluorinated and trifluoromethylated analogs require specialized reagents (e.g., fluorinating agents), increasing production costs .

- Pharmacological Activity : The 3-SMe group in the target compound may confer unique receptor binding profiles compared to methoxy or halogenated analogs, warranting further in vitro studies.

- Stability : Methylthio groups are prone to oxidation, necessitating stability studies under varying storage conditions .

Biological Activity

(R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride, a chiral amino alcohol, has garnered attention in biological research due to its diverse pharmacological properties. This compound, characterized by its molecular formula and a molecular weight of 183.27 g/mol, features an amino group, a hydroxyl group, and a methylthio group attached to a phenyl ring. Its unique structure positions it as a significant candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of amino and hydroxyl groups allows the compound to form hydrogen bonds with proteins, which can modulate their activity. Additionally, the methylthio group may engage in hydrophobic interactions, enhancing the compound's efficacy in biological systems.

One of the notable mechanisms involves its role as an agonist for the trace amine-associated receptor 1 (TAAR1). This interaction suggests that this compound may influence neurotransmitter systems, particularly those related to dopamine signaling, thereby potentially affecting mood and behavior.

Antiproliferative Effects

Research indicates that compounds structurally similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit the growth of melanoma and prostate cancer cells . The structure-activity relationship (SAR) analysis reveals that modifications to the phenyl substituents can enhance selectivity and potency against specific tumor types.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| B16-F1 (Melanoma) | 0.12 | Strong growth inhibition |

| A375 (Melanoma) | 0.15 | Significant cytotoxicity |

| DU 145 (Prostate) | 0.25 | Moderate growth inhibition |

| PC-3 (Prostate) | 0.30 | Effective against proliferation |

Neuroactive Properties

The compound's role as a TAAR1 agonist implicates it in neurotransmitter modulation, particularly concerning dopaminergic pathways. This has potential implications for treating psychiatric disorders, given that trace amines are known to influence mood regulation. The binding affinity studies conducted using radiolabeled ligand binding assays further support its neuroactive properties.

Case Studies and Research Findings

- Antiproliferative Activity : A study evaluated various derivatives of this compound against multiple cancer cell lines. The results indicated that certain modifications led to enhanced antiproliferative effects, particularly in melanoma and prostate cancer models .

- Neurotransmitter Modulation : In vivo studies demonstrated that activation of TAAR1 by this compound could lead to alterations in behavioral responses in animal models, suggesting its potential application in mood disorders.

- Microtubule Destabilization : Some analogs were found to inhibit microtubule assembly significantly, indicating a possible mechanism for their antiproliferative effects through disruption of mitotic processes in cancer cells .

Q & A

Q. Q1. What are the recommended synthetic routes for (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride, and how can reaction conditions be optimized for high enantiomeric purity?

Methodological Answer: The synthesis typically involves reductive amination of a ketone precursor or nucleophilic substitution of a halogenated intermediate. For example:

Reductive Amination : React 3-(methylthio)phenylglyoxal with (R)-2-aminoethanol in the presence of a reducing agent like sodium borohydride. Optimize pH (6–7) and temperature (0–5°C) to minimize racemization .

Chiral Resolution : Use chiral auxiliaries (e.g., tartaric acid derivatives) or enzymatic resolution to enhance enantiomeric excess (ee). HPLC with a chiral column (e.g., Chiralpak AD-H) can monitor ee ≥98% .

Salt Formation : Precipitate the hydrochloride salt by adding HCl in ethanol, followed by recrystallization in ethanol/ether mixtures to improve purity .

Q. Q2. How should researchers characterize the compound’s structural and chiral integrity?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : Analyze and NMR spectra for diagnostic peaks (e.g., methylthio group at δ ~2.4 ppm, ethanolamine protons at δ ~3.5–4.0 ppm). Compare with literature data for analogous compounds (e.g., (R)-2-Amino-1-(3-chlorophenyl)ethanol hydrochloride) .

- HPLC-MS : Use a C18 column with mobile phase (0.1% TFA in water/acetonitrile) to confirm molecular ion [M+H] and assess purity (>95%). Chiral columns verify ee .

- X-ray Crystallography : Resolve absolute configuration for definitive stereochemical assignment, especially if conflicting NMR data arise .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictory spectroscopic data (e.g., unexpected NMR shifts) during characterization?

Methodological Answer: Contradictions may arise from solvent effects, tautomerism, or impurities. Follow this protocol:

Solvent Screening : Re-acquire NMR in DMSO-d vs. CDCl to identify solvent-dependent shifts.

Variable Temperature NMR : Probe dynamic processes (e.g., rotameric equilibria) by analyzing spectra from 25°C to 60°C .

Spiking Experiments : Add authentic samples of suspected impurities (e.g., diastereomers) to identify overlapping peaks.

DFT Calculations : Compare experimental shifts with computed values (e.g., Gaussian09 at B3LYP/6-311+G(d,p)) to validate assignments .

Q. Q4. What strategies are effective for stabilizing the hydrochloride salt under varying pH and temperature conditions?

Methodological Answer: Stability studies should include:

- pH Stability : Dissolve the compound in buffers (pH 1–9) and monitor degradation via HPLC at 25°C and 40°C. Hydrolysis is minimized at pH 4–6 .

- Thermal Analysis : Perform TGA/DSC to identify decomposition thresholds (>150°C typical for hydrochloride salts). Store at -20°C under inert atmosphere .

- Light Sensitivity : Conduct accelerated photostability tests (ICH Q1B guidelines) using UV/Vis exposure; amber glass vials reduce degradation .

Q. Q5. How can computational modeling guide the design of derivatives with enhanced biological activity?

Methodological Answer:

Docking Studies : Use AutoDock Vina to model interactions with target receptors (e.g., GPCRs). Focus on the ethanolamine moiety’s hydrogen-bonding with active sites .

QSAR Analysis : Build regression models correlating substituent properties (e.g., logP of methylthio group) with activity data from analogs (e.g., trifluoromethyl derivatives) .

MD Simulations : Simulate ligand-receptor complexes in explicit solvent (NAMD/GROMACS) to assess binding stability over 100 ns trajectories .

Data Contradiction Analysis

Q. Q6. How should researchers interpret conflicting bioactivity results across cell-based assays?

Methodological Answer: Discrepancies may stem from assay conditions or cell line variability. Mitigate by:

Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify off-target effects at high doses.

Cell Line Validation : Use authenticated lines (e.g., ATCC) and compare results in primary vs. immortalized cells .

Positive Controls : Include reference compounds (e.g., (R)-enantiomers of similar ethanolamine derivatives) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.